molecular formula C17H14ClNO2 B2833868 N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207022-07-8

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2833868
CAS No.: 1207022-07-8
M. Wt: 299.75
InChI Key: NLUFSLBNOOBGTJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound belonging to the class of anilides. This compound features a complex structure with a chloro-substituted phenyl ring and an indene moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The indene derivative is then reacted with 5-chloro-2-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the Friedel-Crafts acylation: under controlled temperature and pressure conditions.

    Efficient purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indene structure, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized indene derivatives.

    Reduction: Alcohol derivatives of the indene moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)phthalamic acid
  • 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide

Comparison

Compared to similar compounds, N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its indene moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-10-6-7-11(18)8-15(10)19-17(21)14-9-16(20)13-5-3-2-4-12(13)14/h2-8,14H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFSLBNOOBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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